6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)25-20(23-17)24-18-9-5-4-8-16(18)22/h1-12H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNBVZWKADHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinazoline Core
The synthesis begins with 2-amino-5-chlorobenzophenone, which undergoes chloroacetylation to yield 2-chloroacetamido-5-chlorobenzophenone. This intermediate is critical for subsequent cyclization. Treatment with phosphorus oxychloride (POCl₃) facilitates intramolecular cyclization, forming the quinazoline ring structure. The chlorination step introduces the necessary reactivity for further functionalization.
Introduction of the 2-Chlorophenylamino Group
The 2-position of the quinazoline core is functionalized via nucleophilic aromatic substitution (SNAr). Reaction with 2-chloroaniline in the presence of a base such as potassium carbonate (K₂CO₃) promotes the displacement of the chloromethyl group, yielding the target compound. This step often requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity.
Optimization and Challenges
Key challenges in this route include controlling regioselectivity during cyclization and minimizing byproducts such as N-oxide derivatives. Modulating reaction temperatures and stoichiometric ratios of POCl₃ improves yields (reported up to 75–85%). However, the use of hazardous reagents like POCl₃ necessitates stringent safety protocols.
Catalytic Dehydrogentive Coupling Strategies
Recent advances in transition-metal catalysis offer greener alternatives for quinazoline synthesis. A ruthenium-catalyzed method enables the direct coupling of 2-aminophenyl ketones with amines, bypassing intermediate isolation.
Reaction Mechanism
The process employs a ruthenium-hydride complex coordinated with a catechol ligand (1/L1), which facilitates dehydrogenative coupling. For this compound, 2-amino-5-chlorobenzophenone reacts with 2-chloroaniline in dioxane at 140°C. The catalyst system promotes sequential deamination and cyclization, forming the quinazoline backbone in a single pot.
Advantages Over Traditional Methods
This method eliminates the need for chlorinated solvents and stoichiometric oxidants, reducing environmental impact. Yields range from 65% to 88%, depending on substituent electronic effects. Additionally, the protocol tolerates diverse functional groups, enabling modular derivatization.
Multi-Component Reaction (MCR) Approaches
Multi-component reactions streamline synthesis by converging three reactants in a single step. A notable MCR strategy for 2-aminoquinazolinones involves isatoic anhydride, amines, and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS).
Reaction Sequence
- Nucleophilic Attack : 2-Chloroaniline attacks isatoic anhydride, leading to ring opening and decarboxylation.
- Cyanation : NCTS acts as an electrophilic cyanating agent, introducing the nitrile group.
- Cyclization : Intramolecular cyclization forms the quinazoline core, followed by tautomerization to yield the final product.
Scope and Limitations
This method achieves moderate yields (55–70%) but excels in atom economy. Aliphatic amines perform better than aromatic counterparts due to enhanced nucleophilicity. However, NCTS’s limited commercial availability may hinder scalability.
Iodine-Catalyzed Oxidative Cyclization
Eco-friendly methodologies leveraging iodine catalysis have gained traction. In one approach, 2-aminobenzophenones react with 2-chloroaniline under oxidative conditions.
Key Steps
Performance Metrics
Reactions conducted in solvent-free conditions at 100°C achieve yields of 72–85%. The absence of transition metals simplifies purification, making this method industrially viable.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Multi-Step Anthranilic Acid | 75–85% | High regioselectivity | Hazardous reagents (POCl₃) |
| Ruthenium Catalysis | 65–88% | Atom-efficient, green chemistry | Costly catalyst synthesis |
| MCR with NCTS | 55–70% | One-pot synthesis | Limited substrate availability |
| Iodine Catalysis | 72–85% | Solvent-free, low cost | Requires high temperatures |
Mechanistic Insights and Side Reactions
Competing Pathways in SNAr Reactions
During the introduction of the 2-chlorophenylamino group, competing hydrolysis of the chloromethyl intermediate can occur, leading to quinazolinone byproducts. Employing anhydrous conditions and excess amine mitigates this issue.
Oxidative Byproducts in Catalytic Methods
Ruthenium-catalyzed reactions may produce minor amounts of N-oxide derivatives due to over-oxidation. Optimizing catalyst loading (3 mol%) and reaction time (20 h) suppresses these side products.
Industrial-Scale Considerations
For large-scale synthesis, the iodine-catalyzed method offers practical advantages due to its simplicity and low reagent costs. Conversely, ruthenium-based protocols, while efficient, face challenges in catalyst recovery and reuse. Recent efforts to immobilize ruthenium complexes on silica supports show promise for improving sustainability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including 6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Studies have demonstrated that related compounds can induce apoptosis and cell cycle arrest in cancer cells. The specific activity of this compound against different cancer types is an ongoing area of investigation.
- Target Interaction : Molecular docking studies have been employed to predict binding interactions with critical targets such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
Antimicrobial Properties
This compound has also shown promise in antimicrobial applications. Research suggests that quinazoline derivatives can inhibit bacterial growth, including pathogens like Pseudomonas aeruginosa. This indicates potential for development into treatments for bacterial infections .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of quinazoline derivatives:
- Anticancer Studies : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in drug development .
- Molecular Docking Studies : Computational studies have indicated that structural modifications can significantly enhance binding affinities to target proteins associated with cancer pathways, paving the way for optimized drug design.
- Clinical Implications : While preclinical results are promising, further clinical trials are necessary to establish efficacy and safety profiles in humans.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazoline derivatives vary in substituent patterns, significantly altering their physicochemical and biological properties. A comparative analysis is provided below:
*Estimated using analogous compounds due to unavailable experimental data.
Key Observations :
- Chlorine Substitution: The 6-chloro group enhances lipophilicity and steric bulk compared to non-halogenated analogues (e.g., PPA4 vs. PPA1 in ).
- Positional Effects : 2-Chlorophenyl vs. 3-methylphenyl substituents ( vs. ) alter steric hindrance and π-π stacking, influencing selectivity in kinase inhibition .
Physicochemical and Pharmacokinetic Profiles
| Property | This compound | 6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine | 6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine |
|---|---|---|---|
| Molecular Weight | 366.25 | 376.80 | 345.83 |
| logP | 6.46 | 4.18 | 5.12 |
| logSw | -6.60 | -5.20* | -5.80* |
| Polar Surface Area (Ų) | 28.37 | 77.90 | 28.37 |
| Hydrogen Bonds | 1 donor, 2 acceptors | 1 donor, 5 acceptors | 1 donor, 2 acceptors |
*Predicted using computational models (e.g., XLogP3 ).
Implications :
- Metabolic Stability : Chlorine substituents reduce oxidative metabolism, extending half-life compared to methoxy or nitro analogues .
Biological Activity
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-inflammatory and anticancer agent, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with a chlorine atom and phenyl groups. Its synthesis typically involves nucleophilic substitution reactions, followed by cyclization processes. These methods yield derivatives that can be screened for biological activity.
Biological Activity Overview
Quinazoline derivatives, including this compound, have shown promising results in various biological assays:
- Anti-inflammatory Activity : Quinazoline derivatives are recognized for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For instance, related compounds have demonstrated significant analgesic and anti-inflammatory effects comparable to standard treatments like Indomethacin .
- Anticancer Activity : Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, modifications of the quinazoline scaffold have led to compounds exhibiting potent antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma . The mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that:
- Chloro Substitutions : The presence of chloro groups at specific positions on the quinazoline ring enhances COX-2 selectivity and overall potency against cancer cells .
- Phenyl Group Variations : Altering the phenyl substituents can significantly affect the compound's efficacy. For instance, compounds with more electron-withdrawing groups tend to exhibit improved biological activity .
Case Studies and Research Findings
Several studies provide insights into the biological efficacy of this compound and its analogs:
- Anti-HBV Activity : A related compound demonstrated significant inhibitory effects against hepatitis B virus (HBV), with IC50 values indicating strong antiviral properties .
- Cytotoxicity Assays : In vitro studies showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as Caco-2 and HCT-116, suggesting potential for therapeutic applications in oncology .
- Molecular Docking Studies : In silico analyses have been employed to predict binding affinities and interactions with target proteins, supporting experimental findings regarding the compound's efficacy in inhibiting cancer cell growth .
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anti-inflammatory | 0.010 | COX-2 |
| Related Quinazoline Derivative | Anticancer (Caco-2) | 37.4 | PI3Kα |
| Another Quinazoline Variant | Antiviral (HBV) | 0.045 | HBV DNA |
Q & A
Q. What are the key considerations for synthesizing 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine with high purity?
The synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C), pH (neutral to slightly basic conditions), and solvent selection (e.g., DMF or THF). Multi-step protocols involve coupling reactions between chlorinated quinazoline precursors and substituted aniline derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using NMR (¹H/¹³C) and HPLC is mandatory to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons in the quinazoline core (δ 7.2–8.5 ppm) and substituents like the 2-chlorophenyl group .
- HPLC : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 466.0) and fragmentation patterns .
Q. What are the common structural analogs of this compound, and how do they differ in activity?
Key analogs include:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Additional fluorine and nitro groups | Enhanced kinase inhibition |
| 6-Chloro-N-(6-(2-chlorophenyl)-triazolo-thiadiazol-3-yl)benzothiazol-2-amine | Triazolothiadiazole substitution | Anti-tubercular activity |
| Analog modifications impact solubility, target affinity, and metabolic stability . |
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its interaction with biological targets?
- Molecular Docking : Predicts binding modes to enzymes like SARS-CoV-2 Mpro (PDB ID: 6LU7) using software such as AutoDock Vina. Key interactions include halogen bonding between Cl substituents and catalytic Cys145 .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA/GBSA) quantify ΔG binding (~-8.5 kcal/mol) .
- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD = 120 nM) .
Q. What computational strategies predict its potential as a selective kinase inhibitor?
- QSAR Modeling : Correlates substituent electronegativity (Cl, phenyl) with IC50 values against EGFR (R² >0.85).
- Machine Learning : Random forest classifiers trained on ChEMBL datasets prioritize compounds with >70% probability of kinase inhibition .
- Pharmacophore Mapping : Identifies critical features like the quinazoline core as a hinge-binding motif .
Q. How can contradictions in biological activity data between analogs be resolved?
- Meta-Analysis : Compare IC50 values across studies (e.g., 0.5–5 µM against cancer cell lines) using standardized assays (e.g., MTT).
- Structural-Activity Landscapes : Plot ClogP vs. activity to identify outliers caused by poor solubility or off-target effects .
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB deposition) to explain discrepancies in potency .
Q. What role does X-ray crystallography play in optimizing its pharmacological profile?
- Structure Determination : SHELX software refines crystal structures (R-factor <0.05) to map intermolecular interactions (e.g., π-π stacking between phenyl groups) .
- Hydrogen Bond Analysis : Graph set notation (e.g., C(6) motifs) identifies stable packing arrangements that enhance crystallinity and bioavailability .
- Polymorph Screening : Discovers stable forms with improved solubility (e.g., Form II solubility = 12 µg/mL vs. Form I = 5 µg/mL) .
Methodological Notes
- Data Contradiction Analysis : Use consensus scoring in docking (e.g., Glide + Gold) to mitigate false positives .
- Experimental Design : Employ orthogonal assays (e.g., SPR + ITC) to validate binding thermodynamics .
- Synthetic Optimization : Design DoE (Design of Experiments) matrices to optimize reaction yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
